Cas no 161104-21-8 (1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)-)

1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)- structure
161104-21-8 structure
Product Name:1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)-
Numéro CAS:161104-21-8
Le MF:C30H48O2
Mégawatts:440.702042942417
CID:231381
Update Time:2024-03-01

1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)- Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Benz[e]indene-6-propanoicacid,3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3S,3aS,5aR,6S,7S,9bS)-
    • 1H-Benz[e]indene-6-propanoicacid,3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-m
    • 1H-Benz[e]indene-6-propanoic acid,3-(1,5-dimethyl-4-hexenyl)-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,[3S-[3a(R*),3aa,5aa,6a,7b,9bb]]-
    • 1H-Benz[e]indene-6-propanoicacid,3-[(1S)-1,5-dimethyl-4-hexenyl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3S,3aS,5aR,6S,7S,9bS)- (9CI)
    • 3,4-Secolanosta-4(28),7,24-trien-3-oic acid, (13a,14b,17a,20S)-
    • Delevoyin A
    • 1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)-
    • Piscine à noyau: 1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h10,13,22-25H,3,9,11-12,14-19H2,1-2,4-8H3,(H,31,32)/t22-,23-,24-,25-,28-,29-,30+/m0/s1
    • La clé Inchi: CZQAPUYFUFOAPL-FOSHRBNYSA-N
    • Sourire: [C@H]1([C@@H](C)CC/C=C(/C)\C)[C@@]2(C)[C@@](C)(C3=CC[C@@H](C(C)=C)[C@](C)(CCC(O)=O)[C@@]3([H])CC2)CC1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 32
  • Le xlogp3: 11.075
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